molecular formula C18H21BrN2O B2420487 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine CAS No. 2007909-78-4

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B2420487
CAS No.: 2007909-78-4
M. Wt: 361.283
InChI Key: MWQVTTQCTVKZTF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a 2-bromo-6-methoxyphenyl group

Properties

IUPAC Name

1-benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-22-17-9-5-8-15(19)18(17)14-11-21(12-16(14)20)10-13-6-3-2-4-7-13/h2-9,14,16H,10-12,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQVTTQCTVKZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C2CN(CC2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and 2-bromo-6-methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine is C18H21BrN2OC_{18}H_{21}BrN_2O, with a molecular weight of approximately 361.2761 g/mol. The presence of the bromine and methoxy groups contributes to its reactivity and biological activity.

Anticancer Research

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The structural modifications present in this compound may enhance its ability to induce apoptosis in cancer cells. Research has shown that similar compounds can modulate apoptotic pathways, leading to cell cycle arrest and increased cell death in tumor cells .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored, particularly concerning serotonin receptors. Modifications in the pyrrolidine structure can influence binding affinities, suggesting potential applications in treating mood disorders such as anxiety and depression.

Enzyme Inhibition

Studies have focused on the inhibitory effects of pyrrolidine derivatives on cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. The bromine substitution in this compound may enhance its inhibitory potency, making it a candidate for anti-inflammatory drug development .

Herbicidal Activity

The compound's structural similarities to other herbicidal agents suggest potential use in agrochemicals for controlling weeds. Research on related compounds indicates that modifications can lead to effective herbicides with reduced environmental impact . The presence of the bromine atom may increase the herbicidal efficacy by enhancing the compound's ability to penetrate plant tissues.

Data Tables and Case Studies

Application AreaPotential UsesKey Findings
AnticancerInducing apoptosis in cancer cellsStructural modifications enhance efficacy
NeuropharmacologyTreatment for anxiety and depressionInfluences serotonin receptor binding
Enzyme InhibitionAnti-inflammatory drug developmentIncreased potency against COX enzymes
AgriculturalHerbicide for weed controlEffective against various weed species

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolizines: These compounds have a similar pyrrolidine ring but differ in their substituents.

    Pyrrolidine-2-one: This compound features a carbonyl group on the pyrrolidine ring.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups on the pyrrolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties .

Biological Activity

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a benzyl group and a 2-bromo-6-methoxyphenyl group attached. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolidine core followed by the introduction of the benzyl and bromo-methoxy phenyl substituents. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural characteristics allow it to modulate the activity of these targets, potentially influencing various biological pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, pyrrolidine derivatives have been shown to possess antibacterial and antifungal properties. In vitro studies demonstrated that certain pyrrolidine derivatives inhibited the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Compound Target Bacteria MIC (mg/mL)
Compound AStaphylococcus aureus0.0048
Compound BEscherichia coli0.0195
Compound CBacillus mycoides0.0098

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated various pyrrolidine derivatives, including those related to this compound, revealing that halogen substituents significantly contributed to their antibacterial efficacy. The study highlighted the importance of electron-donating and withdrawing groups in enhancing bioactivity .
  • Quantum Chemical Investigations : Another research effort focused on synthesizing novel derivatives related to this compound, underscoring their potential antifungal activities against multiple fungal strains. The findings suggested that specific substitutions could lead to enhanced biological effects .
  • Pharmacological Characterization : A pharmacological study characterized a series of derivatives based on similar frameworks, identifying potent inhibitors for thrombin activity, which could have implications for anticoagulant therapies .

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